molecular formula C12H16O3S2 B061792 Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate CAS No. 172516-36-8

Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Cat. No. B061792
M. Wt: 272.4 g/mol
InChI Key: RBCWUWDOOSYVAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate involves multiple steps, including heterocyclization reactions and condensation reactions. For instance, one study describes the synthesis of a structurally related compound through the reaction of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with a specific aldehyde under reflux conditions in MeOH, showcasing the versatility of starting materials for generating complex structures (Menati et al., 2020).

Molecular Structure Analysis

Crystallographic and spectroscopic methods are fundamental in determining the molecular structure of synthesized compounds. X-ray diffraction results and spectroscopic analyses (IR, HNMR) confirm the geometric structure and provide detailed insights into the compound's molecular arrangement, demonstrating planar geometry with slight deviations and intermolecular hydrogen bonding (Menati et al., 2020).

Chemical Reactions and Properties

Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate's reactivity has been studied in various chemical reactions, including its use in synthesizing pyrazole, isoxazole, and pyridazine derivatives. This demonstrates the compound's potential as a precursor for generating a wide range of heterocyclic systems with potential pharmaceutical applications (Wardaman, 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from the synthesis and molecular structure analyses. The detailed crystallographic data provide insights into the compound's solid-state properties and stability.

Chemical Properties Analysis

The compound's chemical properties, including its reactivity towards different chemical reagents, ability to form bonds, and undergo substitution or addition reactions, highlight its versatility. The compound's behavior in forming fused thiophene derivatives of high potential pharmaceutical uses further emphasizes its chemical utility (Mohareb et al., 2000).

Scientific Research Applications

  • Heterocyclic Synthesis and Pharmaceutical Applications :

    • Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, synthesized through a simple procedure, showed significant antimicrobial and antioxidant activities. Docking studies were conducted for these compounds, indicating pharmaceutical properties within the range of 95% of drugs (Raghavendra et al., 2016).
    • Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was used as a building block for the synthesis of new heterocycles, which displayed potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).
  • Synthesis of Azo-Schiff Bases and Dyes :

    • Azo-Schiff bases synthesized using ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate were studied for their crystal structure and potential applications (Menati et al., 2020).
    • The synthesis of azo dyes using derivatives of thiophene, including ethyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, was explored, revealing good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).
  • Chemical Reactions and Synthesis of Novel Compounds :

    • Synthesis of lignan conjugates via cyclopropanation with derivatives of thiophene was explored, focusing on the antimicrobial and antioxidant properties of these compounds (Raghavendra et al., 2016).
    • The synthesis of various heterocycles using ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates was reported, demonstrating the reactivity of these compounds toward different reagents (Mohareb et al., 2004).

Future Directions

Thiophene-based conjugated molecules have played an indispensable role in the development of organic optoelectronics . Among various thiophene building blocks, the thieno-[3,4-b]thiophene (TT) unit with functional groups has recently emerged as an extremely attractive electron-withdrawing building block in organic electronics .

properties

IUPAC Name

ethyl 4-hydroxy-3-methylsulfanyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S2/c1-3-15-11(14)10-7-5-4-6-8(13)9(7)12(16-2)17-10/h8,13H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCWUWDOOSYVAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCC(C2=C(S1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381111
Record name Ethyl 4-hydroxy-3-(methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

CAS RN

172516-36-8
Record name Ethyl 4-hydroxy-3-(methylsulfanyl)-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate

Citations

For This Compound
1
Citations
AM van Rhee, SM Siddiqi, N Melman… - Journal of medicinal …, 1996 - ACS Publications
A novel class of non-nitrogen-containing heterocycles, the tetrahydrobenzothiophenones, was found to bind to adenosine receptors as antagonists in the micromolar range. Affinity was …
Number of citations: 41 pubs.acs.org

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